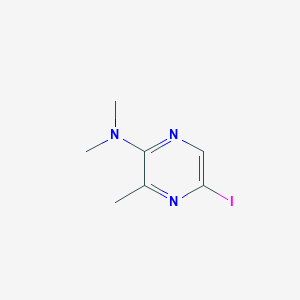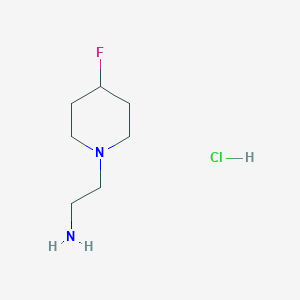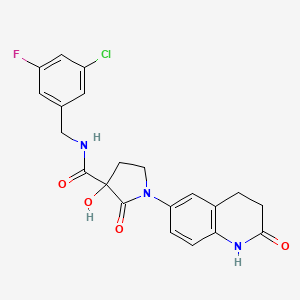![molecular formula C48H72S4 B13135125 3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13135125.png)
3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[99002,904,8012,19014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene is a complex organic compound characterized by its unique hexacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene typically involves multi-step organic reactions. The process begins with the preparation of the core hexacyclic structure, followed by the introduction of octyl groups and sulfur atoms. Common reagents used in these reactions include organolithium compounds, sulfur sources, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the conjugated system, leading to the formation of reduced derivatives.
Substitution: The octyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials, due to its conjugated system and sulfur content.
Mecanismo De Acción
The mechanism of action of 3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene involves its interaction with molecular targets through its conjugated system and sulfur atoms. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N′,N′-tetraoctyl-3,6-dioxaoctane diamide (DOODA)
- N,N,N′,N′-tetraoctyl-3,6,9-trioxaundecane diamide (TOUDA)
- N,N,N′,N′-tetraoctyl-3-oxapentane diamide (TODGA)
Uniqueness
3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[99002,904,8012,19014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene is unique due to its hexacyclic structure and the presence of multiple sulfur atoms, which impart distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Fórmula molecular |
C48H72S4 |
|---|---|
Peso molecular |
777.4 g/mol |
Nombre IUPAC |
3,3,13,13-tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene |
InChI |
InChI=1S/C48H72S4/c1-5-9-13-17-21-25-31-47(32-26-22-18-14-10-6-2)37-29-35-49-41(37)43-39(47)45-46(51-43)40-44(52-45)42-38(30-36-50-42)48(40,33-27-23-19-15-11-7-3)34-28-24-20-16-12-8-4/h29-30,35-36H,5-28,31-34H2,1-4H3 |
Clave InChI |
PBPOMMCPOWLDJI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(C2=C(C3=C1C4=C(S3)C5=C(S4)C6=C(C5(CCCCCCCC)CCCCCCCC)C=CS6)SC=C2)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


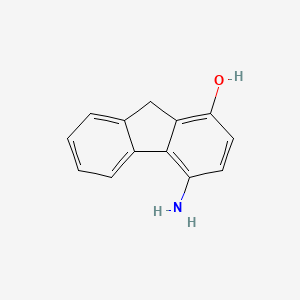
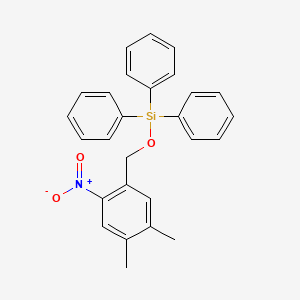
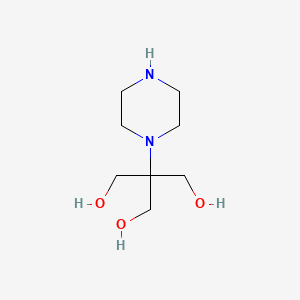

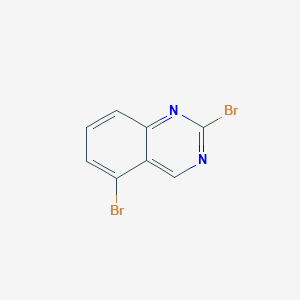
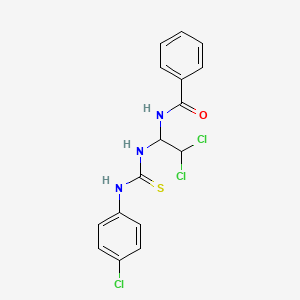
![6-[2-(2,4-Dihydroxy-6-methylphenyl)-2-oxoethyl]-4-hydroxy-pyran-2-one](/img/structure/B13135064.png)
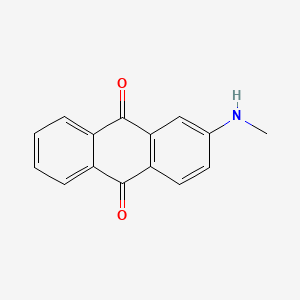
![3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]-](/img/structure/B13135091.png)
![2-Bromo-5-iodo-thieno[3,2-b]thiophene](/img/structure/B13135093.png)
![(3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt](/img/structure/B13135108.png)
